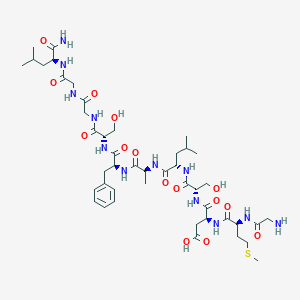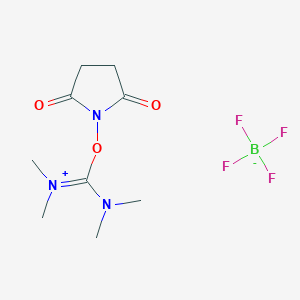
2,3,4,6-Tetrafluorobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3,4,6-Tetrafluorobenzoyl chloride often involves the functionalization of aromatic rings with fluorine atoms and subsequent transformation into reactive chlorides. A relevant synthesis approach involves the conversion of pentafluorobenzoic acid to different fluorinated benzoic acid derivatives through controlled substitution reactions, demonstrating the versatility and reactivity of fluorine-containing aromatic compounds in organic synthesis (Fielding & Shirley, 1992).
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds, such as those related to this compound, is characterized by the presence of fluorine atoms on the benzene ring. These atoms significantly influence the electronic distribution and geometry of the molecule. X-ray crystallography studies reveal detailed insights into the molecular geometry, showing distorted trigonal bipyramidal geometries in related compounds, which highlight the effect of fluorination on molecular structure (Gielen et al., 1994).
Chemical Reactions and Properties
Fluorinated compounds like this compound exhibit unique reactivity patterns due to the strong electron-withdrawing nature of fluorine. They participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal in the synthesis of complex organic molecules. The presence of fluorine atoms also enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent chemical transformations (Kimura et al., 2014).
Scientific Research Applications
1. Bioconjugate Chemistry Applications
A novel cell-permeable fluorogenic caspase substrate, N-Ac-DEVD-N'-(2,3,4,5-tetrafluorobenzoyl)-R110, was developed using a derivative of 2,3,4,6-Tetrafluorobenzoyl chloride. This substrate is useful for detecting caspase activity and apoptosis in cell-based assays. The substrate becomes fluorescent upon cleavage by activated caspases in apoptotic cells, facilitating the study of apoptosis inducers and inhibitors (Zhang et al., 2003).
2. Ionic Liquid Electrochemistry
In a study on 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid, the electrochemical properties were investigated, identifying impurity chloride and suggesting methods for its elimination. This research is crucial for understanding the electrochemistry of ionic liquids, which have various industrial applications (Xiao & Johnson, 2003).
3. Synthesis of Fluorine-Containing Compounds
The synthesis of 2,3,5,6-Tetrafluoroaniline, derived from 2,3,5,6-tetrafluorobenzoic acid, demonstrates the industrial applicability of tetrafluorobenzoyl derivatives. The process involved acyl chlorination, amidation, and Hofmann degradation, yielding a product with high purity and efficiency, highlighting the versatility of tetrafluorobenzoyl chloride in chemical synthesis (Wang Wei-jie, 2008).
4. Synthesis of Heterocyclic Compounds
Research on the preparation of partially fluorinated heterocyclic compounds, including 4,5,6,7-tetrafluorobenzo[b]furan, involved the use of tetrafluorobenzoyl derivatives. These compounds have potential applications in the synthesis of pharmaceuticals and advanced materials (Brooke et al., 1967).
5. Organometallic Chemistry
In organometallic chemistry, triorganotin(IV) complexes with 2,3,4,5-tetrafluorobenzoic acid were synthesized. These complexes have potential applications in catalysis and material science due to their unique structural and electronic properties (Ma et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
2,3,4,6-Tetrafluorobenzoyl chloride is an acylating agent that can react with a variety of nucleophiles . These nucleophiles include amines, alcohols, and thiols . The primary targets of this compound are therefore these nucleophilic substances, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets (nucleophiles) through acylation . In this process, this compound donates its acyl group to the nucleophile, resulting in the formation of amides, esters, or thioesters . This interaction leads to the modification of the nucleophile, which can alter its reactivity and other properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its acylation of nucleophiles. This can result in the modification of biomolecules, potentially altering their function and activity. For example, it has been used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and can react with water to produce hydrogen fluoride and benzoyl chloride . Therefore, it should be handled and stored in a dry environment . Additionally, it should be used in a well-ventilated area due to its potential respiratory irritation .
properties
IUPAC Name |
2,3,4,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382553 | |
| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123016-51-3 | |
| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)




![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)



![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)



